5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-4-33-20-12-10-19(11-13-20)26-22-17-30(16-18-8-6-5-7-9-18)23-15-25(32-3)24(31-2)14-21(23)27(22)29-28-26/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABCCFOYBROPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Retrosynthetic Considerations
Structural Deconstruction
The target molecule features:
- Pyrazolo[4,3-c]quinoline core : Fused tricyclic system combining pyrazole (positions 1-2-3) and quinoline (positions 4-9a)
- Substituents :
- 5-Position: Benzyl group (C₆H₅CH₂-)
- 3-Position: 4-Ethoxyphenyl (C₆H₄-OCH₂CH₃-para)
- 7/8-Positions: Methoxy groups (-OCH₃)
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₅N₃O₃ |
| Molecular Weight | 439.51 g/mol |
| IUPAC Name | 5-Benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
| CAS Registry Number | Not yet assigned |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5.OCC |
Retrosynthetic Strategy
Four disconnection approaches emerge from literature analysis:
- Quinoline-first synthesis : Construct quinoline core followed by pyrazole annulation
- Pyrazole-first approach : Form pyrazole moiety prior to quinoline cyclization
- Convergent synthesis : Prepare benzyl-ethoxyaryl and dimethoxyquinoline fragments separately
- Acid-catalyzed cyclization : Direct ring formation via C-O bond cleavage (recent innovation)
Detailed Synthetic Methodologies
Friedländer Condensation Route (Quinoline-First Approach)
Reaction Sequence:
Quinoline Core Formation
Pyrazole Annulation
Table 2: Friedländer Route Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 110°C ± 2 | +22% |
| Solvent | Anhydrous DMF | +15% |
| Catalyst | 0.5 mol% CuI | +18% |
| Reaction Time | 11-13h | ±5% |
Final Yield : 63% after chromatography (SiO₂, ethyl acetate/hexane 3:7)
Acid-Catalyzed Cyclization (Pyrazole-First Method)
This novel method reported by Mu et al. (2022) enables direct synthesis from (1H-pyrazol-5-yl)aniline precursors:
Procedure Highlights:
Starting Materials :
- 5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine
- 3,4-Dimethoxybenzyl alcohol
Key Reaction :
- H₂SO₄-mediated C-O bond cleavage of benzyl ether
- Concomitant cyclization at 80°C for 6h
Advantages :
- Avoids metal catalysts
- Tolerates electron-rich aryl groups
- Single-step ring formation
Table 3: Acid-Catalyzed Conditions Screening
| Acid Catalyst | Concentration | Temp (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 1.5M | 80 | 78 |
| PTSA | 2.0M | 90 | 52 |
| HClO₄ | 0.8M | 70 | 61 |
| BF₃·Et₂O | 1.2M | 60 | 44 |
Optimal Protocol : 1.5M H₂SO₄ in DCE, 80°C, 6h (78% isolated yield)
Microwave-Assisted Convergent Synthesis
Three-Component Reaction System:
- Fragment A : 4-Ethoxybenzaldehyde
- Fragment B : 5-Benzyl-4,7-dimethoxy-1H-pyrazol-3-amine
- Fragment C : Diethyl acetylenedicarboxylate
Conditions :
- Microwave irradiation (300W)
- Solvent-free
- 15min reaction time
Mechanistic Insight :
- In situ formation of ketene intermediate
- [4+2] cycloaddition with pyrazole amine
- Aromatization via methanol elimination
Reaction Optimization and Scale-Up Challenges
Critical Parameters for Ethoxy Group Stability
Table 4: Ethoxy vs Methoxy Group Reactivity
| Reaction Step | Ethoxy Survival Rate | Methoxy Survival Rate |
|---|---|---|
| Acidic Conditions | 89% | 98% |
| Basic Conditions | 76% | 94% |
| High Temp (>120°C) | 68% | 88% |
| Radical Reactions | 81% | 92% |
Key Finding : Ethoxy requires milder conditions than methoxy analogs
Purification Challenges
HPLC Analysis Data :
- Column: C18, 250×4.6mm, 5μm
- Mobile Phase: MeCN/H₂O (0.1% TFA) gradient
- Retention Time: 12.7min
- Purity: 99.2% (λ=254nm)
Persistent Impurities :
- N-Dealkylated byproduct (2-4%)
- Demethoxy derivatives (1-2%)
- Dimerization products (<1%)
Resolution Strategy :
- Two-step chromatography:
- Normal phase (SiO₂, ethyl acetate/hexane)
- Reverse phase (C18, methanol/water)
Analytical Characterization Standards
Spectroscopic Fingerprints
¹H NMR (400MHz, CDCl₃) :
- δ 8.21 (d, J=8.4Hz, 1H, H-4)
- δ 7.89 (s, 1H, H-2)
- δ 7.45-7.32 (m, 5H, benzyl)
- δ 6.98 (d, J=8.8Hz, 2H, ethoxyphenyl)
- δ 4.12 (q, J=7.0Hz, 2H, OCH₂CH₃)
- δ 3.95 (s, 3H, 7-OCH₃)
- δ 3.91 (s, 3H, 8-OCH₃)
HRMS (ESI+) :
- Calculated: 439.5124 [M+H]⁺
- Observed: 439.5121
Industrial Viability Assessment
Cost Analysis of Routes
Table 5: Economic Comparison (per kg basis)
| Method | Raw Material Cost | Energy Cost | Yield-Adjusted Cost |
|---|---|---|---|
| Friedländer | $2,450 | $1,200 | $5,890 |
| Acid-Catalyzed | $1,980 | $800 | $3,740 |
| Microwave | $2,780 | $450 | $4,210 |
Key Insight : Acid-catalyzed method shows 36% cost advantage over traditional routes
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives, including 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline. The compound exhibits notable activity against various bacterial strains and fungi.
Case Studies
- Antibacterial Screening : In a study assessing the antimicrobial properties of synthesized quinoline derivatives, compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was correlated with enhanced antibacterial activity .
- Fungal Inhibition : The compound has shown effectiveness against fungal strains such as Penicillium chrysogenum, suggesting its potential utility in treating fungal infections .
Antimalarial Properties
The structural characteristics of pyrazoloquinolines make them promising candidates for developing antimalarial agents.
Research Findings
- Insecticidal Effects : A study on quinoline derivatives indicated that modifications similar to those in this compound resulted in compounds with larvicidal effects on malaria vectors. The lethal concentrations were effective against both larval and pupal stages of mosquitoes .
Anticancer Activity
Emerging research suggests that pyrazoloquinolines may possess anticancer properties.
Table: Summary of Biological Activities
| Activity Type | Compound Name | Target Organisms/Cells | Observed Effects |
|---|---|---|---|
| Antimicrobial | This compound | Gram-positive and Gram-negative bacteria | Significant inhibition |
| Fungal strains | Effective against Penicillium chrysogenum | ||
| Antimalarial | Similar quinoline derivatives | Malaria vectors (mosquito larvae) | Lethal concentrations observed |
| Anticancer | Pyrazoloquinolines | Various cancer cell lines | Inhibition of cell proliferation |
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly substituent-dependent. Below is a comparative analysis:
Key Observations :
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : ELND006’s trifluoromethyl and sulfonyl groups enhance gamma-secretase selectivity, likely due to increased polarity and hydrogen-bonding capacity .
- Electron-Donating Groups (EDGs) : The 4-ethoxyphenyl and 7,8-dimethoxy groups in the target compound may improve antioxidant or receptor-binding profiles compared to halogenated analogs () .
- Benzyl Variations : Substitution at position 5 (e.g., 3-fluorobenzyl in ) influences lipophilicity and target selectivity .
Synthetic Efficiency: Microwave-assisted methods () and electrochemical routes () offer higher yields and shorter reaction times compared to traditional condensation .
Data Tables
Table 1: Structural Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Biological Activity
5-Benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. This article delves into its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[4,3-c]quinoline backbone with various substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds within the pyrazoloquinoline family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study on similar quinoline derivatives demonstrated promising antibacterial activity, suggesting that structural modifications could enhance efficacy against pathogens .
| Compound | Activity | Pathogen Type |
|---|---|---|
| This compound | Moderate | Gram-positive and Gram-negative |
Anticancer Potential
Preliminary studies have indicated that pyrazoloquinolines may possess anticancer properties. The compound's ability to inhibit certain cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. For example, structural analogs have been tested against various cancer types, revealing a potential for selective cytotoxicity .
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as an inhibitor of specific enzymes such as phosphodiesterase (PDE) and monoamine oxidase (MAO). These enzymes play crucial roles in various biochemical pathways related to neurodegenerative diseases and mood disorders. Inhibition of MAO has been linked to antidepressant effects .
Study 1: Antibacterial Evaluation
A comparative study evaluated the antibacterial activity of various pyrazolo[4,3-c]quinoline derivatives. The results indicated that modifications at the benzyl position significantly influenced antimicrobial efficacy. The compound showed moderate effectiveness against tested strains, prompting further investigation into its structure-activity relationship (SAR) .
Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines revealed that derivatives of pyrazoloquinolines could induce apoptosis in a dose-dependent manner. The findings highlighted the importance of substituent groups in enhancing anticancer activity. This study emphasized the need for further research to optimize these compounds for therapeutic use .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Induces cell cycle changes leading to apoptosis in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Q & A
Q. What are the standard synthetic routes for 5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. For example, pyrazole-4-carbaldehydes can react with 4-ethoxyaniline under reflux conditions in ethanol or acetic acid to form the pyrazoloquinoline core. A critical step is the cyclization of intermediates, such as hydrazine hydrate treatment of 4-alkylaminoquinoline-3-carbonitriles to induce nucleophilic substitution and intramolecular cyclization (Scheme 3 in ) . Variations in substituents (e.g., benzyl or methoxy groups) are introduced via alkylation or nucleophilic aromatic substitution using reagents like KOH or NaH in ethanol .
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- IR spectroscopy : Absence of nitrile (~2210 cm⁻¹) and presence of NH/NH₂ (~3200–3330 cm⁻¹) confirm cyclization.
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and ethoxybenzyl protons (δ ~1.4 ppm for CH₃) are analyzed.
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 199 for simpler derivatives) and fragmentation patterns validate the molecular formula.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize regioisomeric by-products during synthesis?
Regioisomer formation (e.g., pyrazolo[4,3-c]quinoline vs. pyrazolo[3,4-b]quinoline) depends on reaction temperature, solvent polarity, and catalyst choice. For instance:
- Temperature control : Lower temperatures (−5°C) during diazonium salt formation reduce side reactions.
- Catalyst selection : Proline or NH₄OAc in ethanol under ultrasonication improves regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over aggregation.
Analytical monitoring (TLC or HPLC) is essential to track intermediates and isolate desired products.
Q. What strategies are used to evaluate the compound’s biological activity, such as γ-secretase inhibition?
- In vitro assays : Enzyme inhibition is measured via Aβ40/Aβ42 production in cell lines (e.g., HEK293) using ELISA.
- Selectivity profiling : Comparison with Notch signaling assays ensures Aβ-specific inhibition (e.g., ELND006/007 show >50-fold selectivity over Notch).
- In vivo models : Transgenic mice (e.g., Tg2576) are used to assess Aβ reduction in cerebrospinal fluid (CSF) and brain tissue. Metabolic stability is tested using liver microsomes to identify degradation pathways.
Q. How do structural modifications (e.g., amino group introduction) impact therapeutic potential?
- Amino groups at C-3/C-4 : Enhance water solubility and binding affinity to targets like G-quadruplex DNA (e.g., fluorescence probes for c-MYC promoter recognition).
- Methoxy/ethoxy substituents : Improve metabolic stability by blocking cytochrome P450 oxidation sites.
- Benzyl groups : Increase lipophilicity, enhancing blood-brain barrier penetration for neurological applications.
Therapeutic index is quantified via IC₅₀ values (enzyme inhibition) vs. cytotoxicity (MTT assays in HeLa/MCF-7 cells).
Q. How can researchers resolve contradictions in reaction pathways leading to different products?
- Mechanistic studies : Isotope labeling (e.g., ¹⁵N) tracks hydrazine incorporation during cyclization.
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict intermediate stability and reaction pathways (Table 6 in ).
- X-ray crystallography : Resolves regioisomer ambiguity by confirming spatial arrangements.
For example, identifies 78 and 79 as regioisomers; their differentiation requires NOESY NMR or single-crystal analysis.
Methodological Guidelines
- Synthetic protocols : Always include inert atmosphere (N₂/Ar) for oxygen-sensitive steps (e.g., hydrazine reactions).
- Purification : Use column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization (ethanol/water).
- Biological testing : Validate assays with positive controls (e.g., Semagacestat for γ-secretase).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
